Cas no 681812-07-7 ((2,6-Bis(trifluoromethyl)phenyl)boronic acid)

(2,6-Bis(trifluoromethyl)phenyl)boronic acid is a specialized boronic acid derivative featuring two electron-withdrawing trifluoromethyl groups at the ortho positions of the phenyl ring. This structural configuration enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, particularly for sterically demanding substrates. The trifluoromethyl groups improve stability and influence the electronic properties of the boronic acid, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its high purity and consistent performance under rigorous reaction conditions make it suitable for applications requiring precise control over coupling efficiency. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
(2,6-Bis(trifluoromethyl)phenyl)boronic acid structure
681812-07-7 structure
商品名:(2,6-Bis(trifluoromethyl)phenyl)boronic acid
CAS番号:681812-07-7
MF:C8H5BF6O2
メガワット:257.9255
MDL:MFCD04039321
CID:92985
PubChem ID:2783239

(2,6-Bis(trifluoromethyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (2,6-Bis(trifluoromethyl)phenyl)boronic acid
    • [2,6-bis(trifluoromethyl)phenyl]boronic acid
    • 2,6-Bis(trifluoromethyl)phenylboronic acid
    • 2,6-Bis(trifluoromethyl)benzeneboronic acid
    • Boronic acid, [2,6-bis(trifluoromethyl)phenyl]-
    • TE4185
    • SBB101933
    • AB17340
    • PC10506
    • SY023642
    • BC002016
    • AB0034241
    • ST2402149
    • AX8067973
    • X83
    • CS-0173975
    • AKOS005254947
    • SCHEMBL3783762
    • MFCD04039321
    • 681812-07-7
    • FT-0698823
    • 2,6-Bis(trifluoromethyl)benzeneboronic acid, AldrichCPR
    • DTXSID10382526
    • 2,6-Bis(trifluoromethyl)phenylboronicacid
    • (R)-2-BENZYL-SUCCINICACID1-BENZYLESTER4-TERT-BUTYLESTER
    • AC1052
    • PS-9476
    • A867108
    • WAMPGNNEOZGBHR-UHFFFAOYSA-N
    • MDL: MFCD04039321
    • インチ: 1S/C8H5BF6O2/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16)17/h1-3,16-17H
    • InChIKey: WAMPGNNEOZGBHR-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C([H])=C([H])C([H])=C(C(F)(F)F)C=1B(O[H])O[H])(F)F

計算された属性

  • せいみつぶんしりょう: 258.02900
  • どういたいしつりょう: 258.0286785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: ホワイトクリームパウダー
  • 密度みつど: 1.5
  • ゆうかいてん: 168-171
  • ふってん: 258.3℃ at 760 mmHg
  • フラッシュポイント: 110°C
  • 屈折率: 1.419
  • すいようせい: Insoluble in water.
  • PSA: 40.46000
  • LogP: 1.40400
  • ようかいせい: 水に溶けない

(2,6-Bis(trifluoromethyl)phenyl)boronic acid セキュリティ情報

(2,6-Bis(trifluoromethyl)phenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(2,6-Bis(trifluoromethyl)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM134000-5g
2,6-Bis(trifluoromethyl)phenylboronic Acid
681812-07-7 97%
5g
$453 2023-02-18
Chemenu
CM134000-25g
2,6-Bis(trifluoromethyl)phenylboronic Acid
681812-07-7 97%
25g
$1163 2021-08-05
Alichem
A242000599-500mg
2,6-Bis(trifluoromethyl)phenylboronic acid
681812-07-7 98%
500mg
$1019.20 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19952-250mg
2,6-Bis(trifluoromethyl)benzeneboronic acid, 97%
681812-07-7 97%
250mg
¥1580.00 2023-02-09
abcr
AB173622-250 mg
2,6-Bis(trifluoromethyl)benzeneboronic acid, 97%; .
681812-07-7 97%
250mg
€73.30 2023-05-07
abcr
AB173622-1 g
2,6-Bis(trifluoromethyl)benzeneboronic acid, 97%; .
681812-07-7 97%
1g
€165.00 2023-05-07
eNovation Chemicals LLC
D693298-5g
2,6-Bis(trifluoromethyl)phenylboronic Acid
681812-07-7 97%
5g
$430 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0433-100mg
(2,6-bis(trifluoromethyl)phenyl)boronic acid
681812-07-7 95%
100mg
¥302.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0433-1g
(2,6-bis(trifluoromethyl)phenyl)boronic acid
681812-07-7 95%
1g
¥1008.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1244645-5g
(2,6-Bis(trifluoromethyl)phenyl)boronic acid
681812-07-7 98%
5g
¥5180.00 2024-05-04

(2,6-Bis(trifluoromethyl)phenyl)boronic acid 合成方法

(2,6-Bis(trifluoromethyl)phenyl)boronic acidに関する追加情報

(2,6-Bis(trifluoromethyl)phenyl)boronic Acid: A Comprehensive Overview

(2,6-Bis(trifluoromethyl)phenyl)boronic acid, also known by its CAS number 681812-07-7, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is a derivative of phenylboronic acid, featuring two trifluoromethyl groups at the 2 and 6 positions of the phenyl ring. The presence of these trifluoromethyl groups imparts unique electronic and steric properties to the molecule, making it a valuable building block in modern chemical research.

The structure of (2,6-Bis(trifluoromethyl)phenyl)boronic acid consists of a benzene ring with two trifluoromethyl (-CF3) substituents at the para positions relative to each other. The boronic acid group (-B(OH)2) is attached to the benzene ring at the central position. This arrangement creates a molecule with high symmetry and stability, which is advantageous for various chemical transformations. The trifluoromethyl groups are known for their electron-withdrawing effects, which can influence the reactivity of the boronic acid group in cross-coupling reactions.

Recent studies have highlighted the importance of (2,6-Bis(trifluoromethyl)phenyl)boronic acid in the development of advanced materials. For instance, researchers have utilized this compound as a precursor for synthesizing highly functionalized aromatic polymers with enhanced thermal stability and electronic properties. The trifluoromethyl groups contribute to the polymer's resistance to degradation under harsh conditions, making it suitable for applications in high-temperature environments.

In the realm of drug discovery, (2,6-Bis(trifluoromethyl)phenyl)boronic acid has been employed as a key intermediate in the synthesis of bioactive molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides has facilitated the construction of complex molecular frameworks with potential therapeutic applications. Recent findings suggest that derivatives of this compound exhibit promising activity against certain enzymes involved in neurodegenerative diseases.

The synthesis of (2,6-Bis(trifluoromethyl)phenyl)boronic acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of 2,6-ditrifluoromethylbenzene followed by substitution with a boronic acid group using nucleophilic aromatic substitution techniques. Researchers have recently explored greener synthetic routes, such as using microwave-assisted synthesis or catalytic systems that minimize waste and improve yield.

From an analytical standpoint, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can be characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the substitution pattern on the benzene ring and verifying the presence of the boronic acid group. Mass spectrometry and infrared (IR) spectroscopy provide additional insights into the molecular structure and functional groups present in the compound.

In terms of safety and handling, while (2,6-Bis(trifluoromethyl)phenyl)boronic acid is not classified as a hazardous material under normal conditions, it is important to follow standard laboratory protocols when working with boronic acids. Proper ventilation and protective equipment should be used to minimize exposure during synthesis or handling.

Looking ahead, the continued exploration of (2,6-Bis(trifluoromethyl)phenyl)boronic acid's properties is expected to yield further breakthroughs in its application across diverse fields. Its role as a versatile building block in organic synthesis positions it as an essential component in advancing both academic research and industrial applications.

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